

Spectroscopic Data Analysis of 2-Methylbenzyl Chloride: A Technical Guide

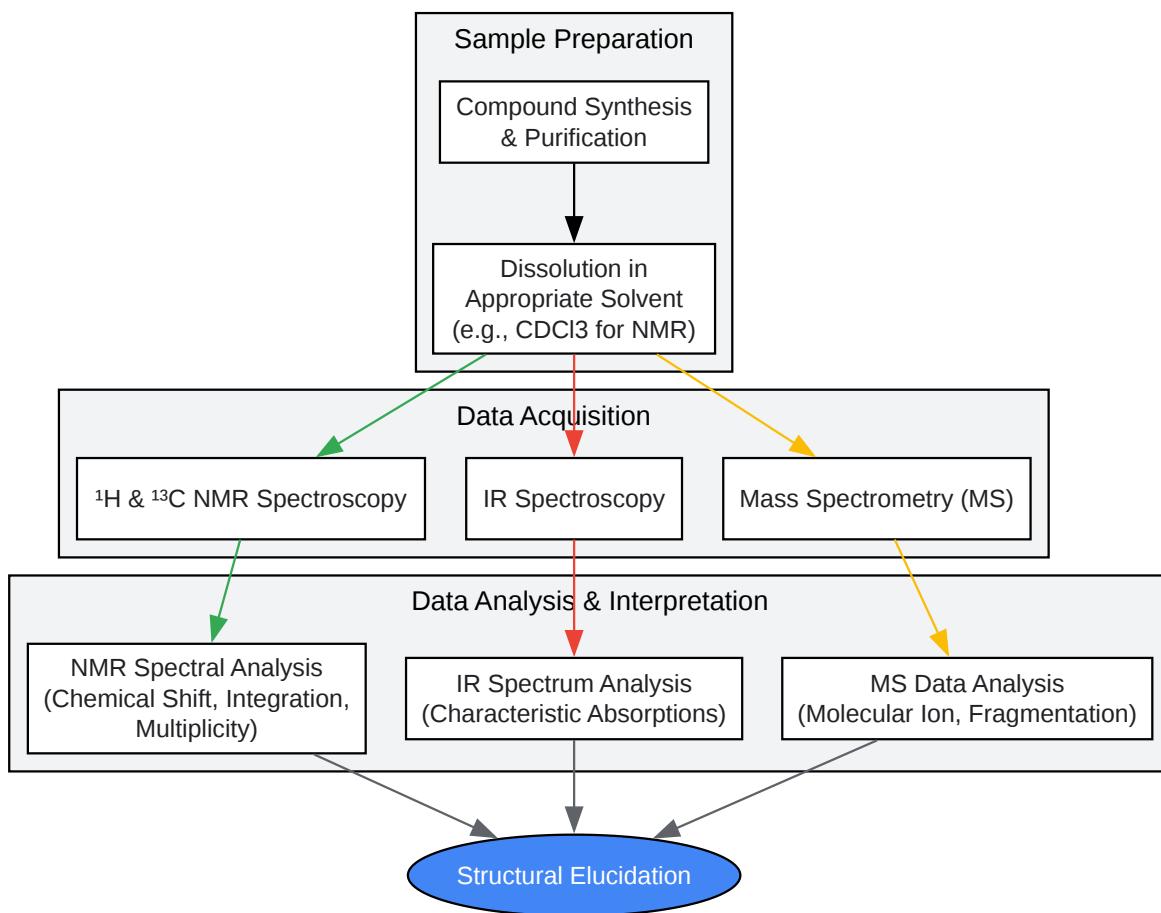
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methylbenzyl chloride*

Cat. No.: *B047538*

[Get Quote](#)


This guide provides an in-depth analysis of the spectroscopic data for **2-Methylbenzyl chloride**, a crucial reagent and intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Overview of Spectroscopic Techniques

Spectroscopic analysis is fundamental in elucidating the structure and purity of chemical compounds.

- Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR and ^{13}C NMR are used to determine the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity.
- Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
- Mass Spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. It also reveals structural details through the analysis of fragmentation patterns.

The following flowchart illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Methylbenzyl chloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for determining the structure of **2-Methylbenzyl chloride**. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.40	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~4.60	Singlet	2H	Methylene protons (-CH ₂ Cl)
~2.40	Singlet	3H	Methyl protons (-CH ₃)

¹³C NMR Spectral Data

The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[\[1\]](#)

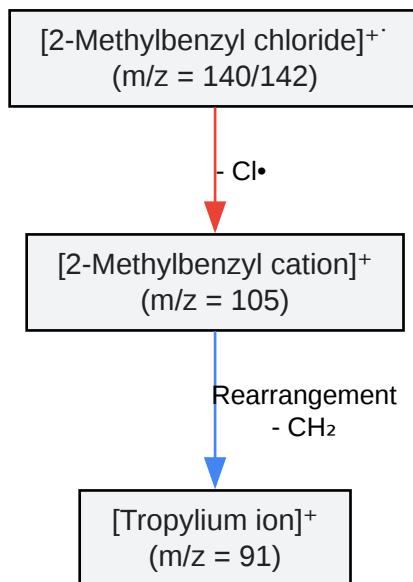
Chemical Shift (δ) ppm	Assignment
~137.0	Quaternary aromatic carbon (C-CH ₃)
~135.5	Quaternary aromatic carbon (C-CH ₂ Cl)
~130.5	Aromatic CH
~129.0	Aromatic CH
~128.5	Aromatic CH
~126.5	Aromatic CH
~45.0	Methylene carbon (-CH ₂ Cl)
~18.5	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy Data

The IR spectrum of **2-Methylbenzyl chloride** reveals characteristic absorption bands corresponding to its functional groups.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3010-3100	Medium	C-H Stretch	Aromatic
2850-2960	Medium	C-H Stretch	-CH ₃ , -CH ₂
1605, 1495, 1450	Medium-Strong	C=C Stretch	Aromatic Ring
1260	Medium-Strong	C-H Bend	-CH ₂ Cl (Wag)
740-780	Strong	C-H Bend	ortho-disubstituted benzene
600-800	Strong	C-Cl Stretch	Alkyl Halide

Mass Spectrometry (MS) Data


Mass spectrometry provides the molecular weight and fragmentation pattern of **2-Methylbenzyl chloride**. The molecular formula is C₈H₉Cl, with a molecular weight of approximately 140.61 g/mol .[\[3\]](#)[\[4\]](#)

Key Fragmentation Data

m/z	Proposed Fragment Ion	Identity
140/142	[C ₈ H ₉ Cl] ⁺	Molecular Ion (M ⁺ , M+2)
105	[C ₈ H ₉] ⁺	[M - Cl] ⁺
91	[C ₇ H ₇] ⁺	Tropylium ion (rearrangement)
77	[C ₆ H ₅] ⁺	Phenyl ion

The presence of the M⁺ and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The base peak is often observed at m/z = 105, corresponding to the loss of the chlorine atom to form a stable benzyl-type carbocation.

The fragmentation pathway often begins with the loss of a chlorine radical to form the 2-methylbenzyl cation. This can then rearrange to the more stable tropylidium ion.

[Click to download full resolution via product page](#)

Caption: Simplified fragmentation pathway of **2-Methylbenzyl chloride**.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2-Methylbenzyl chloride** is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **Acquisition:** Standard pulse sequences are used to acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra. For ^1H NMR, key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ^{13}C NMR, a 45° pulse angle, a 2-second relaxation delay, and several hundred to a few thousand scans are typically required due to the low natural abundance of the ^{13}C isotope.

- Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: As **2-Methylbenzyl chloride** is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).^[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **2-Methylbenzyl chloride** is prepared in a volatile solvent (e.g., methanol or acetonitrile).
- Instrument: A mass spectrometer equipped with an appropriate ionization source, commonly Electron Ionization (EI) for this type of molecule, is used. The spectrometer is often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Acquisition: In EI, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Processing: The detector signal is plotted against the m/z ratio to generate the mass spectrum. The relative abundance of each ion is normalized to the most intense peak (the base peak), which is assigned a relative intensity of 100%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylbenzyl chloride(552-45-4) 13C NMR spectrum [chemicalbook.com]
- 2. 2-Methylbenzyl chloride(552-45-4) IR Spectrum [m.chemicalbook.com]
- 3. 2-Methylbenzyl chloride(552-45-4) MS [m.chemicalbook.com]
- 4. 2-Methylbenzyl chloride | 552-45-4 | FM36760 | Biosynth [biosynth.com]
- 5. 2-Methylbenzyl chloride 99 552-45-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of 2-Methylbenzyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047538#spectroscopic-data-analysis-of-2-methylbenzyl-chloride-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com